molecular formula C11H14O3 B2892676 4-(Isopropoxymethyl)benzoic acid CAS No. 850021-34-0

4-(Isopropoxymethyl)benzoic acid

Cat. No. B2892676
CAS RN: 850021-34-0
M. Wt: 194.23
InChI Key: CDUSEBOKXBZUSG-UHFFFAOYSA-N
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Description

4-(Isopropoxymethyl)benzoic acid is a chemical compound with the molecular formula C11H14O3 and a molecular weight of 194.23 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 4-(Isopropoxymethyl)benzoic acid consists of an aromatic benzoic acid core with an isopropoxymethyl group attached to the 4-position .

Scientific Research Applications

  • Food Science and Nutrition : Benzoic acid derivatives, including 4-(Isopropoxymethyl)benzoic acid, are naturally occurring in plant and animal tissues. They are used as antibacterial and antifungal preservatives, as well as flavoring agents in food, cosmetic, hygiene, and pharmaceutical products. Their widespread occurrence and use have led to a significant environmental distribution and human exposure, raising concerns about their potential public health effects (del Olmo, Calzada, & Nuñez, 2017).

  • Chemical Synthesis : Benzoic acid derivatives are key structural motifs in drug molecules and natural products. The meta-C–H functionalization of benzoic acids, including derivatives like 4-(Isopropoxymethyl)benzoic acid, provides useful tools for organic synthesis. This process is catalyzed by transition metals and is important for creating structurally complex molecules (Li et al., 2016).

  • Liquid Crystals : Liquid-crystalline benzoic acid derivatives exhibit unique properties such as nematic phases. Studies on derivatives like 4-alkylbenzoic acids have shown that the stability of hydrogen bonds in these compounds is influenced by temperature and molecular orientation, making them of interest in materials science (Kato et al., 1993).

  • Herbicide Development : Isoxazole, nicotinic acid, and benzoic acid, including derivatives, have been used in developing herbicides. They play a role in the inhibition of 4-hydroxyphenylpyruvate dioxygenase, a key enzyme in plant metabolism. These compounds have been studied for their potential as environmentally friendly herbicides (Fu et al., 2021).

  • Environmental Science : Benzoic acid derivatives are prevalent as herbicides and pesticides. Studies have focused on the treatment and biodegradation of these compounds in water treatment processes, highlighting their environmental impact and the methods for their removal from water sources (Ghoshdastidar & Tong, 2013).

  • Pharmaceuticals and Cosmetics : 4-(Isopropoxymethyl)benzoic acid derivatives have applications in the pharmaceutical and cosmetic industries. Their roles in these industries range from preservatives to active ingredients, with various studies focusing on their synthesis, characterization, and biological activities (Das et al., 2021).

Safety and Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling 4-(Isopropoxymethyl)benzoic acid . It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Mechanism of Action

Target of Action

Benzoic acid derivatives are often used in the suzuki–miyaura coupling, a widely applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound may interact with organoboron reagents and palladium (II) complexes in this context .

Mode of Action

In the context of suzuki–miyaura coupling, the compound may participate in transmetalation, a process where formally nucleophilic organic groups are transferred from boron to palladium .

Biochemical Pathways

Phenolic compounds, which include benzoic acid derivatives, are known to undergo various metabolic processes after ingestion . These compounds are often transformed into derivatives of benzoic acid and combined with glucuronic acid, glycine, and sulfate .

Pharmacokinetics

It’s known that benzoic acid derivatives are often conjugated to glycine in the liver and excreted as hippuric acid . This suggests that similar processes might occur with 4-(Isopropoxymethyl)benzoic acid.

Result of Action

Benzylic oxidation is a known reaction that can occur at the benzylic position, transforming the alkyl side chain to a carboxylic acid functional group . This suggests that similar transformations might occur with 4-(Isopropoxymethyl)benzoic acid.

Action Environment

It’s known that the stability and reactivity of organoboron reagents, which may interact with benzoic acid derivatives, can be influenced by the reaction conditions . Therefore, factors such as temperature, pH, and the presence of other substances could potentially affect the action of 4-(Isopropoxymethyl)benzoic acid.

properties

IUPAC Name

4-(propan-2-yloxymethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-8(2)14-7-9-3-5-10(6-4-9)11(12)13/h3-6,8H,7H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDUSEBOKXBZUSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The reaction of isopropanol and 4-Bromomethyl-benzoic acid in the presence of sodium hydride was performed as described for Compound 33 to give 4-Isopropoxymethyl-benzoic acid as white powder. 1H-NMR (400 MHz, d6-DMSO): 7.89 (d, J=8.2, 2 arom.H); 7.41 (d, J=8.2, 2 arom.H); 4.51 (s, OCH2C6H4—); 3.63 (m, CH(CH3)2); 1.14 (d, CH(CH3)2). 13C-NMR (100 MHz, d6-DMSO): 167.24 (—C═O); 144.47; 129.52; 129.23 (2 arom.C); 126.93 (2 arom. C); 70.67; 68.47; 22.00 (2 C).
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